molecular formula C14H13NO2 B6363793 3-(2,5-Dimethylphenyl)picolinic acid CAS No. 1226265-67-3

3-(2,5-Dimethylphenyl)picolinic acid

Cat. No.: B6363793
CAS No.: 1226265-67-3
M. Wt: 227.26 g/mol
InChI Key: QPZRXYIQXCCHRJ-UHFFFAOYSA-N
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Description

3-(2,5-Dimethylphenyl)picolinic acid is an organic compound with the molecular formula C14H13NO2 and a molecular weight of 227.26 g/mol It is a derivative of picolinic acid, where the picolinic acid moiety is substituted with a 2,5-dimethylphenyl group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,5-Dimethylphenyl)picolinic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely used method for forming carbon-carbon bonds and involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The general reaction conditions include:

    Reagents: Aryl halide (e.g., 3-bromopicolinic acid), organoboron compound (e.g., 2,5-dimethylphenylboronic acid), palladium catalyst (e.g., Pd(PPh3)4), base (e.g., K2CO3).

    Solvent: Typically, a mixture of water and an organic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).

    Temperature: The reaction is usually carried out at elevated temperatures, around 80-100°C.

    Time: The reaction time can vary but generally ranges from several hours to overnight.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using continuous flow reactors for better control, and employing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(2,5-Dimethylphenyl)picolinic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Electrophilic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3) under controlled conditions.

Major Products

    Oxidation: Formation of carboxylate salts or esters.

    Reduction: Formation of alcohols or aldehydes.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

3-(2,5-Dimethylphenyl)picolinic acid has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry due to its ability to form stable complexes with metal ions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug design and development.

    Industry: Utilized in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-(2,5-Dimethylphenyl)picolinic acid involves its interaction with specific molecular targets. For instance, as a ligand, it can bind to metal ions and form coordination complexes. These complexes can exhibit unique properties and activities, such as catalytic behavior or biological activity. The molecular pathways involved often depend on the specific application and the nature of the metal ion or other interacting species .

Comparison with Similar Compounds

Similar Compounds

    Picolinic Acid: The parent compound, which lacks the 2,5-dimethylphenyl substitution.

    Nicotinic Acid: An isomer of picolinic acid with the carboxyl group at the 3-position.

    Isonicotinic Acid: Another isomer with the carboxyl group at the 4-position.

Uniqueness

3-(2,5-Dimethylphenyl)picolinic acid is unique due to the presence of the 2,5-dimethylphenyl group, which can influence its chemical reactivity and biological activity. This substitution can enhance its ability to form stable complexes with metal ions and may impart specific biological properties not observed in the parent compound or its isomers.

Properties

IUPAC Name

3-(2,5-dimethylphenyl)pyridine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO2/c1-9-5-6-10(2)12(8-9)11-4-3-7-15-13(11)14(16)17/h3-8H,1-2H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPZRXYIQXCCHRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C2=C(N=CC=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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